molecular formula C6H8O2 B2385350 3-Hydroxy-2-cyclohexen-1-one CAS No. 30182-67-3

3-Hydroxy-2-cyclohexen-1-one

Cat. No.: B2385350
CAS No.: 30182-67-3
M. Wt: 112.128
InChI Key: FXYSLMWUJOJBBA-UHFFFAOYSA-N
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Description

3-Hydroxy-2-cyclohexen-1-one is a derivative of cyclohexenone, which is an organic compound used as an intermediate in the synthesis of various chemical products such as pharmaceuticals and fragrances . It is a colorless liquid, but commercial samples are often yellow .


Synthesis Analysis

Cyclohexenone can be synthesized from phenol by Birch reduction . It can also be produced from resorcinol via 1,3-cyclohexanedione . Another route involves the hydrolysis of 3-chloro cyclohexene followed by oxidation of the cyclohexenol .


Molecular Structure Analysis

The molecular formula of this compound is C6H8O2 . The exact mass is 112.05200 .


Chemical Reactions Analysis

Cyclohexenone is a versatile building block in organic synthesis chemistry. As an enone, it can undergo Michael addition with nucleophiles such as enolates or silyl enol ethers . It can also participate in Diels-Alder reactions with electron-rich dienes . Furthermore, this compound reacts with organocopper compounds from 1,4-addition (Michael addition), or with Grignard reagents 1,2-addition .

Scientific Research Applications

Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase

3-Cyclopropanecarbonyloxy-2-cyclohexen-1-one has been discovered as a potent non-triketone type inhibitor of 4-hydroxyphenylpyruvate dioxygenase. This compound, with an IC50 value of 30 nM, demonstrates significant inhibition activity, likely due to the presence of two crucial carbonyl groups (Lin et al., 2000).

Catalysis in Amino Acid Decarboxylation

2-Cyclohexen-1-one has been shown to be an effective catalyst for the decarboxylation of α-amino acids. This process results in the smooth production of amino compounds, including optically active amino compounds, with high yields (Hashimoto et al., 1986).

Synthesis of Biologically Active Compounds

2,2'-Arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) is an important compound with biological activity and serves as a synthetic intermediate in xanthenes synthesis. A new method for its synthesis, involving Knoevenagel condensation/Michael addition tandem reactions, has been developed (Gao et al., 2019).

Electroreduction Studies

The electroreduction mechanism of 2-cyclohexen-1-one has been studied using the semiempirical MINDO/3 method, offering insights into the energetics and kinetics of the involved reactions (Novoa & Brillas, 1988).

Hydration of Olefins

A wool-supported palladium catalyst was used to effectively hydrate olefins like 2-cyclohexen-1-one, resulting in high yields under mild conditions. This method demonstrated a stable and reusable catalyst (Wang et al., 2006).

Synthesis of Cyclohexane Derivatives

An asymmetric synthesis approach for 3-substituted-cyclohexanone derivatives was developed using chiral 2-substituted-2-cyclohexen-1-ones. This method achieved good to excellent diastereoselectivities and allowed the removal of the chiral auxiliary to produce oximes of 3-substituted cyclohexanones (Schultz & Harrington, 1991).

Crystal and Molecular Docking Studies

3-Hydroxy-2-((2-hydroxy-4, 4-dimethyl-6-oxocyclohex-1-enyl)(4methoxyphenyl)methyl)-5, 5-dimethylcyclohex-2-enone's crystal structure was studied to explore its potential as an anticancer agent. Molecular docking studies with focal adhesion kinase (FAK) domain were conducted to understand its biological activities (Kokila et al., 2017).

Mechanism of Action

Target of Action

The primary target of 3-Hydroxy-2-cyclohexen-1-one, also known as Clethodim, is the enzyme acetyl-coenzyme A carboxylase . This enzyme plays a crucial role in lipid biosynthesis and energy metabolism in plants .

Mode of Action

Clethodim is a systemic herbicide that is rapidly absorbed and readily translocated from treated foliage to the root system and growing parts of the plant . It inhibits the activity of acetyl-coenzyme A carboxylase, thereby disrupting lipid biosynthesis and energy metabolism, leading to the death of the plant .

Biochemical Pathways

Clethodim affects the lipid biosynthesis pathway in plants. By inhibiting acetyl-coenzyme A carboxylase, it disrupts the production of fatty acids, which are essential components of plant cell membranes . This disruption leads to the cessation of cell division and growth, ultimately causing plant death .

Pharmacokinetics

The pharmacokinetics of Clethodim involve rapid absorption into the plant system upon application . It is then readily translocated from the treated foliage to the root system and growing parts of the plant . .

Result of Action

The result of Clethodim’s action is the inhibition of plant growth and eventual death of the plant . This is achieved through the disruption of lipid biosynthesis, which leads to the cessation of cell division and growth .

Action Environment

The efficacy and stability of Clethodim can be influenced by various environmental factors. For instance, it is used with a non-phytotoxic crop oil concentrate to improve its effectiveness . .

Safety and Hazards

While specific safety and hazard information for 3-Hydroxy-2-cyclohexen-1-one is not available, it is generally recommended to avoid breathing mist, gas, or vapors of similar compounds, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Properties

IUPAC Name

3-hydroxycyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-5-2-1-3-6(8)4-5/h4,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYSLMWUJOJBBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary molecular target of 3-hydroxy-2-cyclohexen-1-one herbicides in plants?

A1: this compound herbicides, often referred to as cyclohexanedione oximes, primarily target the Acetyl-CoA Carboxylase (ACCase) enzyme in susceptible plants [, , , , ].

Q2: How does inhibition of ACCase lead to herbicidal activity?

A2: ACCase is a key enzyme in the biosynthesis of fatty acids, essential components of cell membranes and other vital plant structures. Inhibition of ACCase disrupts fatty acid production, ultimately leading to plant death [, ].

Q3: Are there specific plant species that are particularly susceptible to this compound herbicides?

A3: Yes, these herbicides primarily affect grasses (Gramineae family) and demonstrate selectivity towards broadleaf plants [, , , , , , ].

Q4: Why are grasses more susceptible to these herbicides than broadleaf plants?

A4: The selectivity arises from structural differences in the ACCase enzyme between grasses and broadleaf plants. this compound herbicides typically have a higher affinity for the ACCase enzyme found in grasses [, , , ].

Q5: Does the stage of plant growth affect the efficacy of this compound herbicides?

A5: Yes, the effectiveness of these herbicides can be influenced by the growth stage of the target plant. For instance, johnsongrass control is often more successful when herbicides are applied to plants at a height of 15-40 cm [, ]. Additionally, applying sethoxydim at the tillering stage of rice development had less impact on yield compared to application at the panicle initiation stage [].

Q6: Are there any observed effects of this compound herbicides on cell division in susceptible plants?

A6: Yes, studies with sethoxydim have shown that it inhibits cell division in the root tips of corn, specifically targeting the meristematic regions responsible for growth [].

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula is C6H8O2, and its molecular weight is 112.13 g/mol.

Q8: Is there information available on the spectroscopic data for this compound?

A8: While the provided research focuses on the herbicidal applications of derivatives, basic spectroscopic data for this compound can be found in chemical databases like NIST and PubChem.

Q9: How stable is this compound under environmental conditions?

A9: Research suggests that sethoxydim, a derivative of this compound, is susceptible to degradation in aqueous solutions and when exposed to light [].

Q10: What is the impact of degradation on the herbicidal activity of sethoxydim?

A10: The degradation of sethoxydim can lead to the formation of multiple transformation products, some of which exhibit higher phytotoxicity and stability than the parent compound [].

Q11: What role do additives play in the formulation and efficacy of this compound herbicides?

A11: Additives, such as oils and surfactants, are often included in herbicide formulations to enhance their efficacy. For example, the addition of soybean oil or petroleum oil to sethoxydim can increase its absorption and translocation within the target plant []. Similarly, mineral oil has been shown to enhance the effectiveness of sethoxydim against grasses [].

Q12: Is there evidence of resistance developing to this compound herbicides?

A12: Yes, there have been documented cases of resistance to this class of herbicides, notably in Lolium rigidum (annual ryegrass). This resistance can be attributed to alterations in the target enzyme, ACCase [].

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